N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
Description
N-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic compound featuring a fused imidazole-sulfonamide core with furan and pyrazole substituents. This structure integrates multiple pharmacophoric elements:
- Imidazole: Known for diverse biological activities, including antimicrobial and anticancer properties .
- Sulfonamide: A functional group prevalent in antibiotics and enzyme inhibitors (e.g., carbonic anhydrase inhibitors) .
- Furan and pyrazole: Heterocycles that enhance metabolic stability and target-binding affinity in pharmaceuticals .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-12(2)16-19-15(11-20(16)3)25(22,23)18-10-13(14-6-4-9-24-14)21-8-5-7-17-21/h4-9,11-13,18H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYVVSGBDZYRSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Synthesis of the pyrazole ring: The pyrazole ring can be formed via condensation reactions involving hydrazine and a 1,3-dicarbonyl compound.
Construction of the imidazole ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyrazole ring could produce pyrazolines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share partial structural homology with the target molecule:
Key Differences :
- Target Compound : Combines imidazole-sulfonamide with furan-2-yl and pyrazol-1-yl groups. The pyrazole moiety may enhance metabolic stability compared to bipyridine or nitroacetamide derivatives .
- Compound : Lacks sulfonamide but includes a bipyridine system, which may improve fluorescence but reduce solubility due to aromaticity .
- –3 Compounds : Feature sulfur-containing chains (e.g., sulphanyl) and nitro groups, common in H₂ antagonists like ranitidine, but lack the imidazole-isopropyl synergy .
Pharmacological Implications
- Target Compound: The isopropyl group on imidazole may enhance lipophilicity, improving blood-brain barrier penetration compared to dimethylamino derivatives (e.g., –3 compounds) .
- Pyrazole vs. Bipyridine : Pyrazole’s hydrogen-bonding capacity could confer better target specificity than bipyridine’s planar aromatic system .
- Sulfonamide Role: May mimic endogenous sulfonamide-containing enzyme inhibitors, offering a mechanism distinct from nitroacetamide-based drugs .
Biological Activity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique structural framework that includes:
- Furan moiety : Known for its role in various biological activities.
- Pyrazole ring : Associated with anti-inflammatory and antimicrobial properties.
- Imidazole sulfonamide : Often linked to carbonic anhydrase inhibition and other pharmacological effects.
Biological Activity Overview
This compound has shown promising results in several areas:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been evaluated for their effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating robust activity. A study highlighted the effectiveness of certain derivatives against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating infections caused by these bacteria .
Anticancer Potential
The compound's anticancer properties have been explored through various studies. A notable investigation involved screening drug libraries against multicellular spheroids, leading to the identification of promising anticancer agents. The imidazole and pyrazole components are believed to interact with specific molecular targets, potentially inhibiting tumor growth and proliferation .
Anti-inflammatory Properties
Given the role of neutrophil elastase in inflammatory processes, compounds like this compound may also serve as inhibitors of this enzyme, offering therapeutic avenues for conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders.
The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes such as carbonic anhydrases, which play a role in various physiological processes.
- Receptor Modulation : The compound may interact with cellular receptors, altering their activity and influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
